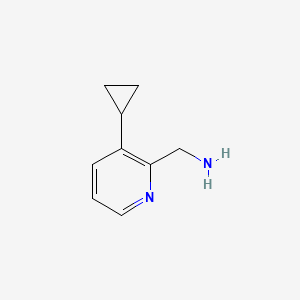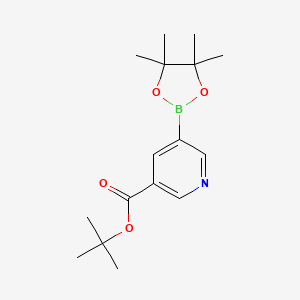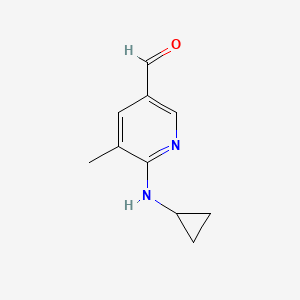
(3-Cyclopropylpyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Cyclopropylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C9H12N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves a technology that is applied in the field of synthesis of this compound, achieving high yield, simple operation, and short route .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of this compound is 148.20 g/mol .
Chemical Reactions Analysis
“this compound” has been used in the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists . The systematic optimization of pharmacological, physicochemical, and ADME properties of the original lead resulted in the identification of a novel and selective TRPV3 antagonist .
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Chemical inhibitors, including compounds similar to "(3-Cyclopropylpyridin-2-yl)methanamine", play a crucial role in studying the metabolism of drugs by inhibiting specific enzymes in human liver microsomes. These inhibitors help in understanding drug-drug interactions and the contribution of various Cytochrome P450 (CYP) isoforms to drug metabolism, which is vital for predicting potential drug interactions in clinical settings (Khojasteh et al., 2011).
Heterocyclic Compounds in Pharmacology
Heterocyclic compounds, such as 2-oxo-3-cyanopyridine derivatives, demonstrate a wide range of biological activities, including anticancer, antibacterial, antifungal, and HIV-1 inhibitory effects. The high reactivity and structural diversity of these scaffolds allow for their use as chemical intermediates in various organic syntheses, suggesting potential areas of research for compounds like "this compound" in developing new therapeutic agents (Ghosh et al., 2015).
Neurochemistry and Neurotoxicity Studies
Research into the neurochemical effects and neurotoxicity of psychoactive substances, including MDMA and its derivatives, provides insights into how compounds with similar structures might interact with the brain. These studies help in understanding the acute and long-term effects of such compounds on neurotransmitter systems, which could inform research on "this compound" and its potential neuroactive properties (Mckenna & Peroutka, 1990).
Methane Mitigation and Environmental Impact
Compounds like 3-nitrooxypropanol, which have been studied for their ability to inhibit methanogenesis in ruminants, illustrate the potential for chemical compounds to address environmental challenges, such as greenhouse gas emissions from agriculture. This highlights an area where "this compound" could be investigated for similar applications, contributing to sustainable farming practices (Marco-Contelles, 2023).
Ethylene Perception and Agricultural Applications
The study and application of 1-methylcyclopropene (1-MCP) in inhibiting ethylene perception in fruits and vegetables demonstrate the importance of chemical compounds in enhancing post-harvest quality and extending the shelf life of agricultural products. This area of research provides a template for exploring the effects of "this compound" on plant physiology and post-harvest technology (Watkins, 2006).
Safety and Hazards
Properties
IUPAC Name |
(3-cyclopropylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYXMGROZBQIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739982 |
Source


|
| Record name | 1-(3-Cyclopropylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256816-54-2 |
Source


|
| Record name | 1-(3-Cyclopropylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B578429.png)
![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)







